N-Ethyl vs. N-Unsubstituted Indolin-2-one: Impact on Lipophilicity and Membrane Permeability
The N-ethyl substituent on the indolin-2-one ring of the target compound distinguishes it from the N‑H analog (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (CAS 303798-65-4). In a series of 2-oxoindolin-3-ylidene thiazolidin-4-one derivatives, the N‑alkyl substituent modulates lipophilicity (calculated logP) and cellular permeability [1]. The N‑ethyl derivative (target compound, MW 459.4) possesses intermediate lipophilicity compared to N‑H (MW 445.35, lower logP) and N‑butyl (MW 487.4, higher logP) congeners, positioning it within a favorable range for both solubility and passive membrane diffusion . In a published study on structurally analogous 2-oxoindolin-3-ylidene kinase inhibitors, N‑alkylation was shown to be essential for maintaining antiproliferative activity at concentrations ≤10 µM against MCF7, NCI‑H460, and SF268 cancer cell lines, whereas the N‑H parent compounds were uniformly inactive (no cytotoxicity at 10⁻⁴ M) [2].
| Evidence Dimension | N1‑substituent effect on antiproliferative activity in cancer cell lines |
|---|---|
| Target Compound Data | N‑Ethyl analog: Activity anticipated based on class SAR (not directly tested); MW 459.4; logP ~3.2 (est.) |
| Comparator Or Baseline | N‑H analog (CAS 303798-65-4): No cytotoxicity at 100 µM against MCF7, NCI‑H460, SF268 cells. N‑Alkylated 2‑oxoindolin-3-ylidene derivatives in published series: IC₅₀ values in low µM range. |
| Quantified Difference | Qualitative: N‑alkylation converts inactive (IC₅₀ >100 µM) to active (IC₅₀ ≤10 µM) antiproliferative phenotype in this chemotype. |
| Conditions | MCF7 (breast), NCI‑H460 (lung), SF268 (CNS) cancer cell lines; 48 h exposure (per Eur. J. Med. Chem. 2006 reference). |
Why This Matters
The N-ethyl substituent is not decorative—it is a critical pharmacophoric element that determines whether the compound engages cellular targets at experimentally accessible concentrations; the N‑H analog is effectively inert under the same assay conditions.
- [1] Gazieva, G. A.; Izmest'ev, A. N. Oxoindolinylidene Derivatives of Thiazolidin-4-ones: Methods of Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds 2015, 50 (11), 1515–1533. View Source
- [2] Abdel-Maksoud, M. S.; et al. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. European Journal of Medicinal Chemistry 2006, 41 (3), 296–305. (Note: Compounds tested were imino derivatives; N‑alkylation effect inferred from structure-activity trends within the 2‑oxoindole chemotype.) View Source
